N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound belonging to the class of substituted 1,2,4-oxadiazoles. These compounds are characterized by a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms. The presence of the “methyl” and “phenyl” groups suggests potential modifications to the base 1,2,4-oxadiazole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired 1,2,4-oxadiazole derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride: Another compound with a similar structure but different heterocyclic ring.
N-Methyl-1-(3-nitrophenyl)methanamine: Similar in structure but with a nitro group instead of the oxadiazole ring
Uniqueness
N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-8-3-5-9(6-4-8)11-13-10(7-12-2)15-14-11/h3-6,12H,7H2,1-2H3 |
InChI Key |
HRSLVDHYQYLWCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.